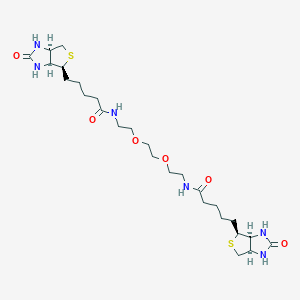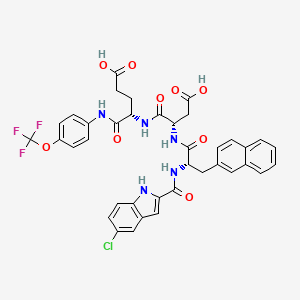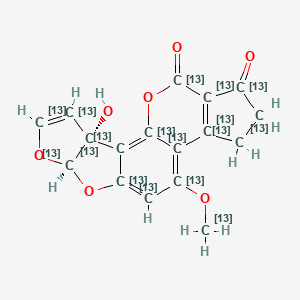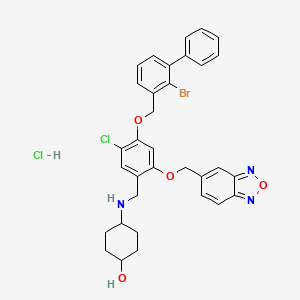
Acetyl-Tau Peptide (273-284) amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetyl-Tau Peptide (273-284) amide is an acetylated fragment of the Tau protein, specifically spanning amino acids 273 to 284. This compound is significant in the study of neurodegenerative diseases, particularly Alzheimer’s disease, due to its role in inhibiting the aggregation of amyloid-beta peptides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-Tau Peptide (273-284) amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetyl-Tau Peptide (273-284) amide primarily undergoes:
Aggregation Inhibition: It inhibits the aggregation of amyloid-beta peptides.
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or enzymatic conditions.
Common Reagents and Conditions
Aggregation Inhibition: Conditions typically involve physiological pH and temperature.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific proteases can be used.
Major Products Formed
Aggregation Inhibition: Prevents the formation of amyloid-beta aggregates.
Hydrolysis: Results in smaller peptide fragments.
Aplicaciones Científicas De Investigación
Acetyl-Tau Peptide (273-284) amide is widely used in scientific research, particularly in the following areas:
Neurodegenerative Disease Research: It serves as a model to study the interaction between Tau and amyloid-beta peptides, which are crucial in Alzheimer’s disease.
Drug Development: It is used to screen potential inhibitors of amyloid-beta aggregation.
Biochemical Studies: The peptide is employed to understand the structural and functional aspects of Tau protein.
Mecanismo De Acción
Acetyl-Tau Peptide (273-284) amide exerts its effects by inhibiting the aggregation of amyloid-beta peptides. This inhibition is crucial in preventing the formation of neurotoxic aggregates that are implicated in Alzheimer’s disease. The peptide interacts with amyloid-beta, preventing its self-assembly into fibrils .
Comparación Con Compuestos Similares
Similar Compounds
Tau Peptide (273-284): The non-acetylated version of the peptide.
Amyloid-beta Peptide (25-35): Another peptide involved in Alzheimer’s disease.
Uniqueness
Acetyl-Tau Peptide (273-284) amide is unique due to its acetylation, which enhances its ability to inhibit amyloid-beta aggregation compared to its non-acetylated counterpart .
Propiedades
Fórmula molecular |
C64H116N18O17 |
|---|---|
Peso molecular |
1409.7 g/mol |
Nombre IUPAC |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-acetamidoacetyl)amino]-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C64H116N18O17/c1-12-36(9)52(82-64(99)53(37(10)13-2)81-58(93)42(23-24-47(68)84)75-62(97)51(35(7)8)80-57(92)39(20-14-17-25-65)72-49(86)32-71-38(11)83)63(98)79-45(30-48(69)85)60(95)74-40(21-15-18-26-66)55(90)73-41(22-16-19-27-67)56(91)77-44(29-34(5)6)59(94)78-46(31-50(87)88)61(96)76-43(54(70)89)28-33(3)4/h33-37,39-46,51-53H,12-32,65-67H2,1-11H3,(H2,68,84)(H2,69,85)(H2,70,89)(H,71,83)(H,72,86)(H,73,90)(H,74,95)(H,75,97)(H,76,96)(H,77,91)(H,78,94)(H,79,98)(H,80,92)(H,81,93)(H,82,99)(H,87,88)/t36-,37-,39-,40-,41-,42-,43-,44-,45-,46-,51-,52-,53-/m0/s1 |
Clave InChI |
DWKLHZJPKGOTGM-SHEMCLNMSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)C |
SMILES canónico |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















